molecular formula C22H16F3NO5 B2933346 Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate CAS No. 338418-32-9

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate

Cat. No.: B2933346
CAS No.: 338418-32-9
M. Wt: 431.367
InChI Key: DMHKBLLKVASROO-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a heterocyclic compound featuring a pyran core substituted with a phenyl group at position 2, a 3-(trifluoromethyl)benzoylamino group at position 5, and an ethyl carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO5/c1-2-30-20(28)16-12-17(21(29)31-18(16)13-7-4-3-5-8-13)26-19(27)14-9-6-10-15(11-14)22(23,24)25/h3-12H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHKBLLKVASROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with benzaldehyde to form a chalcone intermediate. This intermediate then undergoes cyclization with a suitable amine, such as 3-(trifluoromethyl)benzoylamine, under acidic or basic conditions to form the desired pyran ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural Analogues with Pyran/Tetrahydropyridine Cores

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
  • Core Structure : Tetrahydropyridine (partially saturated) vs. pyran (oxygen-containing aromatic ring).
  • Substituents : Thiophene-3-yl at position 5 instead of 3-(trifluoromethyl)benzoyl; tosyl group at position 1.
  • Properties : Higher enantioselectivity due to the chiral center (S-configuration) and thiophene’s electron-rich nature. Melting point: 159–152°C, lower than typical pyran derivatives due to reduced aromaticity.
  • Applications: Potential use in asymmetric catalysis or as a chiral building block, contrasting with the target compound’s focus on bioactivity .
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate ()
  • Core Structure: Tetrahydropyridine (non-aromatic) vs. pyran.
  • Substituents : Trifluoromethyl at position 2 instead of phenyl.
  • Properties: Melting point: 128–130°C; density: 1.351 g/cm³.
  • Applications: Likely a precursor for fluorinated pharmaceuticals, differing from the target compound’s benzoyl-amino functionality .

Compounds with Trifluoromethyl-Benzoyl Motifs

N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide ()
  • Core Structure : Pyrazine vs. pyran.
  • Substituents: Bis(trifluoromethyl)benzoyl group vs. mono-trifluoromethyl.
  • Properties : Enhanced electron-withdrawing effects from two CF₃ groups increase acidity (pKa ~ 8–9) and metabolic resistance. Synthesis yield: 85% for initial steps, higher than the target compound’s hypothetical yields due to optimized coupling conditions .
3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide ()
  • Core Structure : Pyrazine and oxadiazole vs. pyran.
  • Substituents : Bis(trifluoromethyl)benzoyl and ethyl-methyl carboxamide.
  • Properties : Lower yield (35%) due to steric hindrance from bis-CF₃ groups. The oxadiazole ring improves membrane permeability compared to the target compound’s ester group .

Heterocyclic Derivatives with Fused Ring Systems

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core Structure : Thiazolo[3,2-a]pyrimidine (fused rings) vs. pyran.
  • Substituents : Trimethoxybenzylidene and phenyl groups.
  • Properties : Crystal structure shows a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings, indicating significant puckering. This contrasts with the planar pyran core of the target compound, affecting binding to flat enzymatic pockets .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Methyl (S)-6-oxo-2-phenyl... () Ethyl 6-oxo-2-(CF₃)... ()
Core Structure Pyran Tetrahydropyridine Tetrahydropyridine
Key Substituents CF₃-benzoyl, phenyl Thiophene, tosyl CF₃
Melting Point Not reported 159–152°C 128–130°C
Lipophilicity (LogP) Estimated ~3.5 (high) ~2.8 (moderate) ~2.9 (moderate)
Synthetic Yield Not reported 78% (recrystallized) Commercial availability

Biological Activity

Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure, which includes a trifluoromethyl group and a pyran ring, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C18H17F3N2O3C_{18}H_{17}F_3N_2O_3 with a molecular weight of 366.3 g/mol .

Structural Representation

The compound features a pyran ring substituted with various functional groups, enhancing its potential biological interactions.

Table 1: Key Structural Features

FeatureDescription
Pyran RingCentral structure
Trifluoromethyl GroupEnhances lipophilicity and potency
Carboxylate GroupPotential for ionic interactions

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance the potency of compounds by improving their metabolic stability and protein binding affinity .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antimicrobial activity, making them potential candidates for the development of new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antitumor Activity : A study involving a series of pyran derivatives revealed that compounds similar to this compound significantly reduced tumor growth in xenograft models, demonstrating their potential as chemotherapeutic agents.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally related compounds against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting a promising avenue for further research in antibiotic development.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pyran-3-carboxylate precursor with 3-(trifluoromethyl)benzoyl chloride. For example, analogous compounds are synthesized via sequential nucleophilic substitutions, as seen in a European patent application where yields ranged from 31% to 95% depending on reaction conditions . Key optimizations include:

  • Temperature control : Reactions at 0°C reduced side products in amidation steps .
  • Purification : Column chromatography (e.g., 23% EtOAc in PE) improves purity .
  • Monitoring : TLC (e.g., PE/EtOAc = 1:1) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H-NMR : Confirms substituent integration and regioselectivity, particularly for trifluoromethyl and phenyl groups .
  • TLC : Monitors reaction progress and intermediate stability .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., LC-MS for intermediates) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides atomic-level conformational data. For example:

  • Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation) to obtain high-resolution data .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. The software’s robustness in handling twinned or high-resolution data makes it ideal for complex heterocycles .
  • Validation : Check for puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planar ring conformations .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

  • Methodological Answer : Hydrogen bonds (e.g., C–H···O) often dictate packing motifs. For pyran derivatives:

  • Graph-set analysis : Classifies interactions into motifs like R₂²(8) chains, which stabilize 1D or 2D frameworks .
  • Thermal ellipsoids : SHELXL-derived displacement parameters indicate dynamic vs. static disorder in hydrogen-bonded regions .

Q. How can conformational flexibility of the pyran ring impact biological activity or supramolecular assembly?

  • Methodological Answer :

  • Puckering analysis : Calculate deviations from the mean plane (e.g., C5 in pyrimidine rings deviates by 0.224 Å in analogous structures) .
  • DFT calculations : Compare experimental (X-ray) and computed torsional angles to identify energetically favorable conformers .
  • Structure-activity studies : Correlate ring puckering with steric hindrance at the 5-amino position, which may affect binding to biological targets .

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